![molecular formula C7H8O4 B3358585 4-(Acetoxymethyl)-2(5H)-furanone CAS No. 81189-55-1](/img/structure/B3358585.png)
4-(Acetoxymethyl)-2(5H)-furanone
Overview
Description
4-(Acetoxymethyl)-2(5H)-furanone is a useful research compound. Its molecular formula is C7H8O4 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
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Biological Activity
4-(Acetoxymethyl)-2(5H)-furanone is a compound belonging to the furanone family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data tables.
This compound, with the chemical formula C₇H₈O₃, is characterized by its furanone structure, which contributes to its reactivity and biological interactions. The acetoxymethyl group enhances its solubility and stability in various solvents.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action involves disruption of bacterial cell membranes and interference with metabolic pathways .
Table 1: Antibacterial Efficacy Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Salmonella enterica | 30 µg/mL |
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity against several fungal pathogens. It has been particularly effective against strains of Candida and Aspergillus, suggesting potential applications in food preservation and medical treatments.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation. In vitro studies indicate that it modulates inflammatory cytokines and may inhibit pathways associated with chronic inflammatory diseases .
Case Study: Inhibition of Inflammatory Cytokines
A study involving human cell lines treated with this compound reported a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, disrupting energy production in microbial cells.
- Cytokine Modulation : By affecting signaling pathways, it can alter the expression of inflammatory mediators.
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound. For instance, a study published in the Journal of Agricultural and Food Chemistry highlighted its effectiveness in inhibiting biofilm formation by pathogenic bacteria, which is crucial for preventing infections .
Table 2: Summary of Research Findings
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Intermediate in Synthesis: 4-(Acetoxymethyl)-2(5H)-furanone serves as an intermediate in the synthesis of more complex organic molecules. It can be transformed into various derivatives that are useful in pharmaceutical development.
- Reactivity Studies: The compound has been utilized in studying reaction mechanisms involving furan derivatives, providing insights into electrophilic substitutions and nucleophilic attacks .
2. Medicinal Chemistry:
- Drug Development: Research indicates potential applications in drug delivery systems due to its ability to undergo hydrolysis in the presence of esterases, which can facilitate controlled release mechanisms.
- Antimicrobial Properties: Some derivatives of this compound have shown antimicrobial activity, particularly against antibiotic-resistant bacteria by inhibiting quorum sensing, a process critical for bacterial communication and virulence .
3. Biochemical Applications:
- Enzyme-Catalyzed Reactions: The compound is employed in studies involving enzyme-catalyzed reactions, particularly those involving esterases, which are vital for understanding metabolic pathways and developing enzyme inhibitors .
- Biodegradable Polymers: In industrial applications, this compound is explored as a precursor for biodegradable polymers, contributing to sustainable materials science efforts.
Data Table: Key Applications and Findings
Application Area | Specific Use | Findings/Notes |
---|---|---|
Organic Synthesis | Intermediate for complex molecules | Enables synthesis of various derivatives |
Medicinal Chemistry | Drug delivery systems | Hydrolysis in presence of esterases facilitates release |
Biochemical Research | Study of enzyme-catalyzed reactions | Important for understanding metabolic pathways |
Industrial Chemistry | Production of biodegradable polymers | Contributes to sustainable material development |
Antimicrobial Research | Inhibition of quorum sensing | Effective against antibiotic-resistant bacteria |
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of brominated derivatives of this compound. These compounds demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, suggesting their potential as therapeutic agents against biofilm-associated infections .
Case Study 2: Drug Delivery Systems
Research focused on the hydrolytic stability of this compound-based drug delivery systems revealed that the compound could effectively release active pharmaceutical ingredients in a controlled manner when exposed to specific enzymatic environments. This property highlights its potential application in targeted therapy .
Properties
IUPAC Name |
(5-oxo-2H-furan-3-yl)methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-5(8)10-3-6-2-7(9)11-4-6/h2H,3-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBEOMCXBXWAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=O)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001832 | |
Record name | (5-Oxo-2,5-dihydrofuran-3-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81189-55-1 | |
Record name | 2(5H)-Furanone, 4-((acetyloxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081189551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5-Oxo-2,5-dihydrofuran-3-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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